molecular formula C7H11Cl2N3O B2653722 3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride CAS No. 2470435-20-0

3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride

Cat. No. B2653722
CAS RN: 2470435-20-0
M. Wt: 224.09
InChI Key: DFEPCCFLDMNJBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride, there are general methods for the synthesis of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous methods for the synthesis of pyrimidines are described .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride are not explicitly mentioned in the search results .

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in the field of cancer research. It has been evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . The results showed that the compound had better inhibitory activity against MCF-7 with IC 50 values in a micromolar range .

CDK2 Inhibition

CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound has been synthesized as a novel CDK2 targeting compound . It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .

Cell Cycle Alteration

The compound has shown significant alteration in cell cycle progression . This could be a potential mechanism through which the compound exerts its anticancer effects.

Apoptosis Induction

In addition to altering the cell cycle, the compound has also been found to induce apoptosis within HCT cells . Apoptosis, or programmed cell death, is a crucial mechanism in cancer treatment.

Antimicrobial Activity

The compound has potential application in the prevention and treatment of bacterial infections in cancer patients . This dual activity makes it a promising candidate for further research and development.

Free Radical Scavenging

The compound has been evaluated for its free radical scavenging activity . This property could make it useful in the treatment of diseases caused by oxidative stress.

Antidiabetic and Anti-Alzheimer’s Disease Activity

The pyrazolopyrimidine moiety, which is present in the compound, has been associated with antidiabetic and anti-Alzheimer’s disease activity .

Anti-inflammatory and Antioxidant Applications

The compound has also been linked to anti-inflammatory and antioxidant applications . These properties could make it useful in the treatment of a variety of diseases associated with inflammation and oxidative stress.

properties

IUPAC Name

3-pyrimidin-4-ylazetidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.2ClH/c11-7(3-9-4-7)6-1-2-8-5-10-6;;/h1-2,5,9,11H,3-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEPCCFLDMNJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=NC=NC=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrimidin-4-ylazetidin-3-ol;dihydrochloride

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